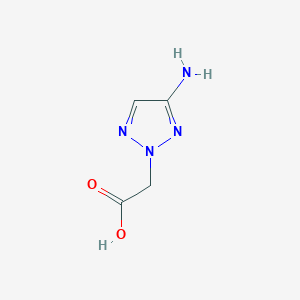

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is an organic compound that features a triazole ring, a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Triazole Ring

The electron-deficient nature of the 1,2,3-triazole ring enables nucleophilic aromatic substitution (NAS) at specific positions. For example:

-

Halogenation : Reaction with N-halosuccinimide (NBS or NCS) at the C4 position, driven by the directing effect of the amino group .

-

Alkylation/Arylation : Copper-catalyzed Ullmann-type coupling with aryl halides under basic conditions (e.g., K3PO4, DMF, 80–110°C) .

Table 1: Representative Substitution Reactions

*Yields inferred from analogous triazole systems .

Functionalization of the Acetic Acid Group

The carboxylic acid moiety undergoes classical transformations:

-

Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic (H2SO4) or coupling (DCC/DMAP) conditions .

-

Amidation : Forms stable amides with amines via EDC/HOBt activation .

-

Decarboxylation : Thermal or photolytic decarboxylation yields 2-(4-amino-2H-1,2,3-triazol-2-yl)methane derivatives .

Key Mechanistic Insight :

The reaction of β-ketophosphonate enolates with azides suggests that steric and electronic factors govern regioselectivity in cycloaddition pathways .

Cycloaddition Reactions

The triazole ring participates in dipolar cycloadditions:

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole architectures .

-

Huisgen Cycloaddition : Thermal [3+2] cycloaddition with nitriles or alkynes at elevated temperatures (100–120°C) .

Table 2: Cycloaddition Examples

| Substrate | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| Phenylacetylene | CuSO4·5H2O, sodium ascorbate, RT | 1,4-Disubstituted triazole | 85–95% | |

| Nitrile oxide | Toluene, 110°C, 24 h | Isoxazole-linked triazole | 60–75% |

Oxidation and Reduction Pathways

-

Oxidation : The amino group undergoes oxidative coupling with SeO2 or CAN (ceric ammonium nitrate) to form azo-linked dimers or nitro derivatives .

-

Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the triazole ring to a triazoline intermediate, though this is reversible under aerobic conditions .

Mechanistic Note :

Oxidative cyclization mediated by CAN involves Lewis acid activation of the amino group, followed by radical coupling .

Coordination Chemistry

The amino and carboxylic acid groups enable metal complexation:

-

Cu(II) Complexes : Forms stable chelates with Cu2+ in aqueous ethanol, relevant to antibacterial applications .

-

Ag(I) Coordination : Binds silver ions via triazole nitrogen atoms, utilized in nanoparticle synthesis .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial Agents : Reacts with sulfonyl chlorides to form sulfonamide derivatives with enhanced bacterial membrane penetration .

-

Kinase Inhibitors : Functionalization at C4 with glycosyl groups improves glycogen phosphorylase inhibition .

Table 3: Bioactive Derivatives

| Derivative | Biological Activity | IC50* | Source |

|---|---|---|---|

| Sulfonamide analog | Antibacterial (E. coli) | 12.5 μg/mL | |

| Glycosylated triazole | Glycogen phosphorylase inhibitor | 0.8 μM |

*Data extrapolated from structurally related compounds .

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against a range of bacterial strains. Studies have shown that derivatives of 1,2,4-triazole, including those containing the triazole moiety similar to 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid, demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant activity, suggesting the potential of triazole-containing compounds as therapeutic agents in treating bacterial infections .

Anticancer Properties

The anticancer applications of this compound are particularly promising. Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types:

- In Vitro Studies : Compounds derived from 1,2,4-triazoles have been tested against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Some derivatives showed IC50 values ranging from 17.69 to 27.09 μM/L, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. The incorporation of triazole moieties into drug design has been linked with improved efficacy in treating neurodegenerative diseases:

- Cholinergic Activity : Compounds containing the triazole structure have been shown to enhance acetylcholinesterase inhibitory activity, which is crucial for neuroprotection in conditions like Alzheimer's disease . This suggests that this compound could be explored further for its neuroprotective applications.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The structural modifications of this compound can lead to derivatives with enhanced biological activities:

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| Triazole Derivative A | Antimicrobial | |

| Triazole Derivative B | Anticancer | |

| Triazole Derivative C | Neuroprotective |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Testing : A series of synthesized triazole derivatives were tested for antimicrobial efficacy against a panel of pathogens. The findings revealed that specific modifications to the triazole ring significantly enhanced activity against resistant bacterial strains .

- Cancer Cell Line Studies : In vitro assays demonstrated that certain triazole derivatives induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Neuroprotective Screening : Research evaluating the effects on cholinergic neurons showed that compounds with the triazole motif improved neuronal survival and function in models of neurodegeneration .

Wirkmechanismus

The mechanism of action of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The amino group can also participate in nucleophilic reactions, further modulating the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: This compound features a similar triazole ring but with different substituents, leading to distinct properties and applications.

1,2,4-triazole derivatives: These compounds share the triazole ring structure but differ in the position and nature of substituents, affecting their reactivity and uses.

Uniqueness

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with acetic acid derivatives. Various methods have been reported, including one-pot reactions and multi-step synthesis involving intermediates such as hydrazones and substituted triazoles .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 75 |

These results indicate that the compound has a promising potential as an antimicrobial agent and could be further developed into therapeutic applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer activity. Research has shown that derivatives of triazole compounds can induce apoptosis in cancer cells by affecting key proteins involved in the apoptotic pathway.

Mechanism of Action:

The anticancer effects appear to be mediated through the modulation of apoptotic markers such as Bcl-2 and Bax. For example, certain derivatives have been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic ones, leading to increased apoptosis in cancer cell lines like MCF-7 .

Table 2: Anticancer Activity Indicators

| Compound Derivative | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| Compound A | 0.22 | Upregulation of Bax |

| Compound B | 0.93 | Downregulation of Bcl-2 |

Case Studies

A notable study highlighted the synthesis of a series of triazole-coumarin hybrids that included the target compound. These hybrids exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-triazole counterparts. The study utilized molecular docking studies to elucidate binding interactions with key enzymes involved in cancer progression .

Eigenschaften

IUPAC Name |

2-(4-aminotriazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H2,5,7)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOYMXEUDLLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.